3-(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
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Overview
Description
3-(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid is an organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a pyridazinone ring substituted with a 2,4-dimethylphenyl group and a propanoic acid moiety. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution with 2,4-Dimethylphenyl Group:
Attachment of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the pyridazinone ring to a dihydropyridazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dihydropyridazines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine: Similar structure but lacks the propanoic acid moiety.
2,4-Dimethylphenylpyridazinone: Similar aromatic substitution but different functional groups on the pyridazinone ring.
Propanoic Acid Derivatives: Compounds with similar carboxylic acid functionality but different aromatic or heterocyclic substitutions.
Uniqueness
3-(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid is unique due to the combination of its pyridazinone ring, 2,4-dimethylphenyl group, and propanoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
853334-26-6 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]propanoic acid |
InChI |
InChI=1S/C15H16N2O3/c1-10-3-4-12(11(2)9-10)13-5-6-14(18)17(16-13)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
InChI Key |
WSWRPCCJQYYKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O)C |
Origin of Product |
United States |
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